molecular formula C12H20O B12099903 4-tert-Butyl-1-ethynylcyclohexanol CAS No. 20325-03-5

4-tert-Butyl-1-ethynylcyclohexanol

Cat. No.: B12099903
CAS No.: 20325-03-5
M. Wt: 180.29 g/mol
InChI Key: BPCZRRZEJCLZEW-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-ethynylcyclohexanol is an organic compound with the molecular formula C12H20O. It is a cyclohexanol derivative with a tert-butyl group and an ethynyl group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-1-ethynylcyclohexanol can be synthesized through several methods. One common approach involves the reduction of 4-tert-butylcyclohexanone using sodium borohydride (NaBH4) as a reducing agent . The reaction typically takes place in an alcohol solvent, such as methanol, under mild conditions. The reduction process converts the carbonyl group of the ketone to a hydroxyl group, resulting in the formation of the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1-ethynylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-tert-butyl-1-ethynylcyclohexanone, while substitution reactions can lead to various halogenated derivatives.

Scientific Research Applications

4-tert-Butyl-1-ethynylcyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1-ethynylcyclohexanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanol: Similar structure but lacks the ethynyl group.

    4-tert-Butylphenol: Contains a phenol group instead of a cyclohexanol ring.

    4-tert-Butyl-1-cyclohexen-1-yl: Contains a double bond in the cyclohexane ring.

Uniqueness

4-tert-Butyl-1-ethynylcyclohexanol is unique due to the presence of both a tert-butyl group and an ethynyl group on the cyclohexanol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

20325-03-5

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

4-tert-butyl-1-ethynylcyclohexan-1-ol

InChI

InChI=1S/C12H20O/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h1,10,13H,6-9H2,2-4H3

InChI Key

BPCZRRZEJCLZEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#C)O

Origin of Product

United States

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